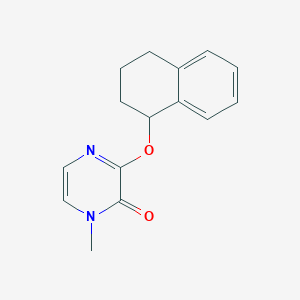

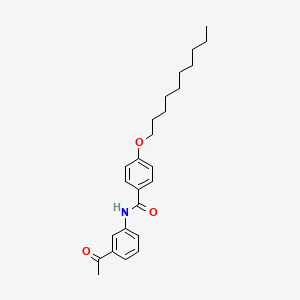

![molecular formula C19H19FN2OS B3017291 (Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477510-99-9](/img/structure/B3017291.png)

(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

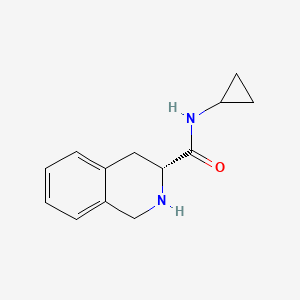

The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide group. The tert-butyl group could be introduced through a substitution reaction, and the 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene group could be synthesized separately and then attached through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring and the amide group, both of which are planar. The presence of the tert-butyl group would add some steric bulk, and the 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene group would add additional rings to the structure .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution reactions, and the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring and the amide group would likely make it relatively polar, and the tert-butyl group could increase its hydrophobicity .科学的研究の応用

Antimicrobial Applications

One study highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds were synthesized using microwave-induced methods and showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing antimicrobial activity, suggesting the potential for developing new antimicrobial agents based on structural modifications of benzamides (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Another facet of the research focuses on the anticancer properties of benzothiazole and benzimidazole derivatives. Studies have synthesized and evaluated various benzamides for their potential as multireceptor antipsychotics, with some compounds displaying promising anticancer activity. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles were found to be potently cytotoxic in vitro against sensitive human breast cancer cell lines, while exhibiting minimal activity against nonmalignant cells. This selective cytotoxicity, coupled with the ability to induce specific enzymes crucial for the antitumor specificity of benzothiazoles, positions these compounds as candidates for further pharmaceutical development (Hutchinson et al., 2001).

Synthesis and Structural Analysis

Research also delves into the synthesis and structural analysis of related compounds, aiming to understand their chemical behavior and potential applications further. For example, the synthesis of benzimidazole and benzothiazole conjugated Schiff bases has been explored for their applications as fluorescent sensors for metal ions, showcasing the versatility of these compounds beyond therapeutic uses (Suman et al., 2019).

将来の方向性

特性

IUPAC Name |

4-tert-butyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-19(2,3)13-7-5-12(6-8-13)17(23)21-18-22(4)15-10-9-14(20)11-16(15)24-18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXWWGTUMZEVRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

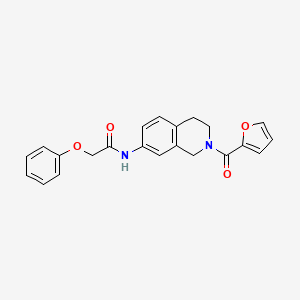

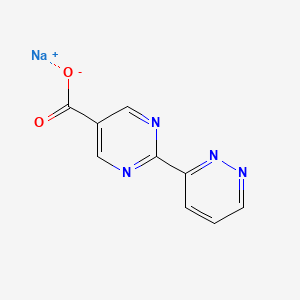

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)

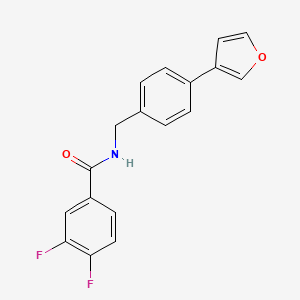

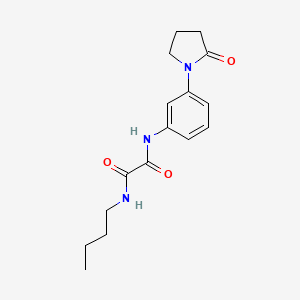

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)

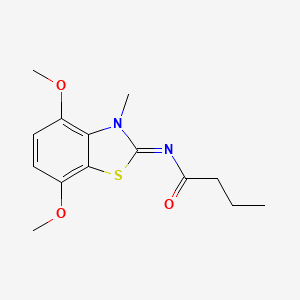

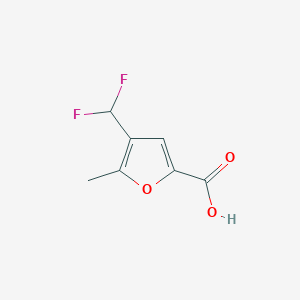

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)